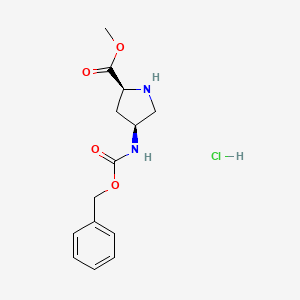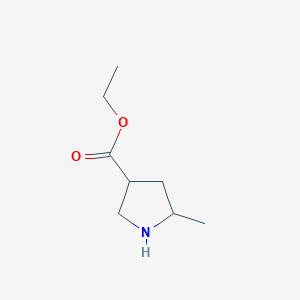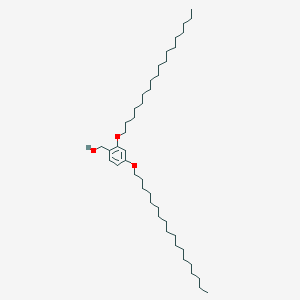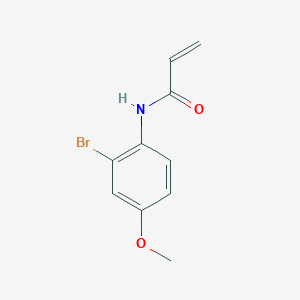
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine: is an organic compound that features a pyrazine ring substituted with a 2,2-dimethyl-1,3-dioxolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with 2,2-dimethyl-1,3-dioxolane. One common method includes the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide in diethyl ether . This reaction forms the 2,2-dimethyl-1,3-dioxolane moiety, which can then be coupled with pyrazine derivatives under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.
Major Products:
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it may be used as a probe to study enzyme interactions and metabolic pathways involving pyrazine derivatives.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- 2,2-Dimethyl-1,3-dioxolane-4-ylmethyl p-toluenesulfonate
Uniqueness: 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine is unique due to the presence of both the pyrazine ring and the 2,2-dimethyl-1,3-dioxolane moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H13N3O2/c1-9(2)13-5-7(14-9)6-3-12-8(10)4-11-6/h3-4,7H,5H2,1-2H3,(H2,10,12) |
Clave InChI |
HBIUEOCXLZHJOP-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)C2=CN=C(C=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


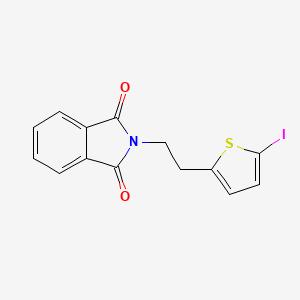
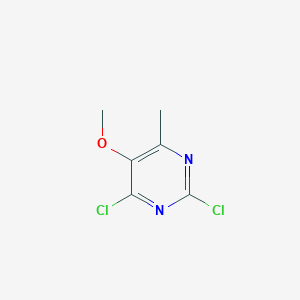
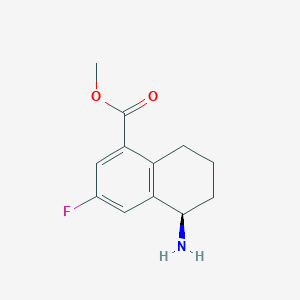
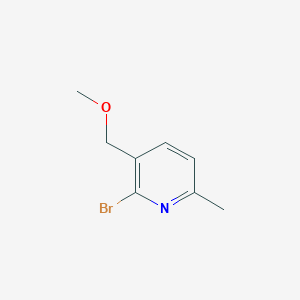

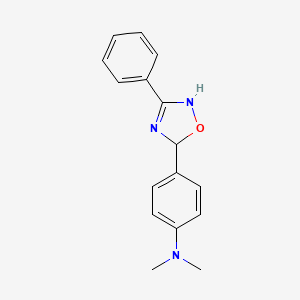
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)


